1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorophenyl halide with the piperazine core.
Iodination: The final step involves the iodination of the phenyl ring using an iodinating agent such as iodine or an iodine-containing compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove the sulfonyl group or reduce the iodophenyl group.
Substitution: The fluorine and iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The sulfonyl group can enhance the compound’s ability to interact with biological targets, while the fluorine and iodine atoms can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the sulfonyl and iodophenyl groups.
1-(4-Iodophenyl)piperazine: Lacks the sulfonyl and fluorophenyl groups.
1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine: Lacks the iodophenyl group.
Uniqueness
1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is unique due to the presence of both fluorine and iodine atoms, as well as the sulfonyl group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16FIN2O2S |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-iodophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16FIN2O2S/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)23(21,22)16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
InChI Key |
LJCJQVAXQDYZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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